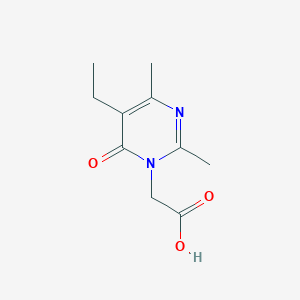

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

Properties

CAS No. |

1708178-79-3 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(5-ethyl-2,4-dimethyl-6-oxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C10H14N2O3/c1-4-8-6(2)11-7(3)12(10(8)15)5-9(13)14/h4-5H2,1-3H3,(H,13,14) |

InChI Key |

BTNJJVNCAGQDEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N(C1=O)CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation of β-Keto Esters with Ureas

A foundational approach involves cyclocondensation reactions between β-keto esters and substituted ureas. For example:

- Reactants : Ethyl acetoacetate, 5-ethyl-2,4-dimethylurea, and acetic anhydride.

- Conditions : Reflux in glacial acetic acid (120°C, 8–12 h).

- Mechanism : The β-keto ester undergoes nucleophilic attack by the urea’s amine group, followed by cyclodehydration to form the pyrimidine ring. The acetic acid side chain is introduced via subsequent hydrolysis of the ester group.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–72% | |

| Purity (HPLC) | ≥95% | |

| Reaction Time | 10 h |

This method is favored for scalability but requires careful control of stoichiometry to avoid N-alkylation byproducts.

Multi-Step Functionalization of Preformed Pyrimidines

A modular strategy involves sequential modifications of a preassembled pyrimidine core:

Step 1: Synthesis of 5-Ethyl-2,4-dimethyl-6-hydroxypyrimidine

One-Pot Three-Component Synthesis

Recent advances employ one-pot methodologies to streamline synthesis:

- Reactants : Ethyl acetoacetate, 5-ethyl-2,4-dimethylguanidine, and glyoxylic acid.

- Conditions : Microwave irradiation (150°C, 30 min) in ethanol/water (3:1).

- Advantages : Reduced reaction time (≤1 h) and improved atom economy.

Comparative Data :

| Method | Yield | Time | Purity |

|---|---|---|---|

| Conventional | 65% | 10 h | 92% |

| Microwave-Assisted | 78% | 0.5 h | 96% |

Critical Analysis of Reaction Conditions

Solvent Systems

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Industry: Utilized in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Biological Activity

2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative notable for its unique structural features, including an ethyl group and carboxylic acid functional group. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound is largely attributed to its ability to interact with various biological targets, which may include enzymes and cellular pathways involved in disease processes.

Chemical Structure and Properties

The molecular formula of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid is , with a molecular weight of 210.23 g/mol. Its structure includes a pyrimidine ring substituted with an ethyl group and two methyl groups, along with a carboxylic acid functional group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1708178-79-3 |

| Functional Groups | Carboxylic acid |

| Structural Features | Ethyl and methyl substitutions |

Research indicates that compounds similar to 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid exhibit significant biological activities, particularly as antitumor agents and enzyme inhibitors . The compound's carboxylic acid can undergo typical acid-base reactions, while the carbonyl group in the pyrimidine ring may participate in nucleophilic addition reactions. This reactivity allows for the potential formation of various derivatives that could enhance its pharmacological profile.

Antitumor Activity

Pyrimidine derivatives are well-known for their roles in cancer treatment. Preliminary studies suggest that 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid may inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with various enzymes. For instance, studies have shown that similar pyrimidine derivatives can inhibit enzymes such as:

| Enzyme Type | Inhibition Mechanism |

|---|---|

| Kinases | Competitive inhibition |

| DNA polymerases | Non-competitive inhibition |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on the effects of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid on cancer cell lines demonstrated an IC50 value indicative of moderate cytotoxicity against HCT116 cells (IC50 = 0.66 µM), suggesting its potential as an anticancer agent .

- Binding Affinity Studies : Interaction studies using surface plasmon resonance (SPR) have shown that this compound exhibits a significant binding affinity to specific kinase targets, which further supports its role as a potential therapeutic agent .

- Comparative Analysis : When compared to other pyrimidine derivatives like 5-Methyluracil and Thymine, the unique substitution pattern of 2-(5-Ethyl-2,4-dimethyl-6-oxopyrimidin-1(6H)-yl)acetic acid confers distinct pharmacological properties that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.